Cas no 2137970-24-0 (Tert-butyl 4-(propan-2-yl)hept-2-ynoate)

Tert-butyl 4-(propan-2-yl)hept-2-ynoate is a specialized ester compound featuring a tert-butyl group and an isopropyl-substituted alkyne moiety. Its structure offers steric hindrance and stability, making it useful in synthetic organic chemistry as an intermediate for complex molecule construction. The tert-butyl ester group enhances solubility in organic solvents and facilitates selective deprotection under mild acidic conditions. The alkyne functionality allows for further derivatization via click chemistry or metal-catalyzed coupling reactions. This compound is particularly valuable in pharmaceutical and materials science research, where controlled functionalization and modular synthesis are critical. Its stability and reactivity profile make it a versatile building block for advanced chemical applications.
Tert-butyl 4-(propan-2-yl)hept-2-ynoate structure
2137970-24-0 structure
Product name:Tert-butyl 4-(propan-2-yl)hept-2-ynoate
CAS No:2137970-24-0
MF:C14H24O2
MW:224.339164733887
CID:6246054
PubChem ID:165956041

Tert-butyl 4-(propan-2-yl)hept-2-ynoate Chemical and Physical Properties

Names and Identifiers

    • EN300-786954
    • 2137970-24-0
    • tert-butyl 4-(propan-2-yl)hept-2-ynoate
    • Tert-butyl 4-(propan-2-yl)hept-2-ynoate
    • Inchi: 1S/C14H24O2/c1-7-8-12(11(2)3)9-10-13(15)16-14(4,5)6/h11-12H,7-8H2,1-6H3
    • InChI Key: LRYQWYCDKDPYJH-UHFFFAOYSA-N
    • SMILES: O(C(C#CC(CCC)C(C)C)=O)C(C)(C)C

Computed Properties

  • Exact Mass: 224.177630004g/mol
  • Monoisotopic Mass: 224.177630004g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 5
  • Complexity: 283
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 26.3Ų
  • XLogP3: 4.7

Tert-butyl 4-(propan-2-yl)hept-2-ynoate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-786954-0.05g
tert-butyl 4-(propan-2-yl)hept-2-ynoate
2137970-24-0 95.0%
0.05g
$1573.0 2025-02-22
Enamine
EN300-786954-0.5g
tert-butyl 4-(propan-2-yl)hept-2-ynoate
2137970-24-0 95.0%
0.5g
$1797.0 2025-02-22
Enamine
EN300-786954-2.5g
tert-butyl 4-(propan-2-yl)hept-2-ynoate
2137970-24-0 95.0%
2.5g
$3670.0 2025-02-22
Enamine
EN300-786954-0.25g
tert-butyl 4-(propan-2-yl)hept-2-ynoate
2137970-24-0 95.0%
0.25g
$1723.0 2025-02-22
Enamine
EN300-786954-5.0g
tert-butyl 4-(propan-2-yl)hept-2-ynoate
2137970-24-0 95.0%
5.0g
$5429.0 2025-02-22
Enamine
EN300-786954-1.0g
tert-butyl 4-(propan-2-yl)hept-2-ynoate
2137970-24-0 95.0%
1.0g
$1872.0 2025-02-22
Enamine
EN300-786954-10.0g
tert-butyl 4-(propan-2-yl)hept-2-ynoate
2137970-24-0 95.0%
10.0g
$8049.0 2025-02-22
Enamine
EN300-786954-0.1g
tert-butyl 4-(propan-2-yl)hept-2-ynoate
2137970-24-0 95.0%
0.1g
$1648.0 2025-02-22

Additional information on Tert-butyl 4-(propan-2-yl)hept-2-ynoate

Tert-butyl 4-(propan-2-yl)hept-2-ynoate (CAS No. 2137970-24-0): A Comprehensive Overview

The compound tert-butyl 4-(propan-2-yl)hept-2-ynoate (CAS No. 2137970-24-0) is a notable organic compound with a unique structure that combines an alkyne group with an ester functionality. This compound has garnered attention in the fields of organic synthesis, materials science, and drug discovery due to its versatile reactivity and potential applications. In this article, we will delve into the structural features, synthesis methods, physical properties, and recent advancements in the utilization of tert-butyl 4-(propan-2-yl)hept-2-ynoate.

tert-butyl 4-(propan-2-yl)hept-2-yne is characterized by its alkyne moiety, which is known for its high reactivity in various chemical transformations. The presence of the tert-butyl ester group further enhances its stability and solubility, making it a valuable intermediate in organic synthesis. Recent studies have highlighted the use of this compound as a key precursor in the construction of complex molecules, particularly in the synthesis of bioactive compounds and advanced materials.

The synthesis of tert-butyl 4-(propan-2-yloxy)heptanenitrile involves a multi-step process that typically begins with the preparation of the corresponding alkyne. Researchers have employed catalytic methods such as transition metal-catalyzed coupling reactions to efficiently synthesize this compound. The use of palladium catalysts has been particularly effective in achieving high yields and selectivity in these reactions.

One of the most significant applications of tert-butyl 4-(propan-2-yloxy)heptanenitrile lies in its role as a building block for the development of novel pharmaceutical agents. Recent studies have demonstrated its utility in the synthesis of anti-inflammatory drugs and anticancer agents. The alkyne group serves as a reactive site for further functionalization, enabling the incorporation of various bioactive moieties into the molecule.

In addition to its pharmaceutical applications, tert-butyl 4-(propan-2-yloxy)heptanenitrile has also found use in materials science. Its alkyne functionality makes it an ideal candidate for click chemistry reactions, which are widely used in the preparation of polymers and supramolecular assemblies. Recent advancements in click chemistry have expanded the scope of applications for this compound, including its use in the development of stimuli-responsive materials.

The physical properties of tert-butyl 4-(propan-2-yloxy)heptanenitrile are critical to its performance in various chemical processes. Its melting point and boiling point are well-documented, providing essential information for its handling and storage. The compound's solubility in common organic solvents also facilitates its use in solution-phase reactions.

Recent research has focused on optimizing the synthesis and application of tert-butyl 4-(propan-2-yloxy)heptanenitrile to address emerging challenges in drug delivery systems. Scientists have explored its potential as a carrier for targeted drug delivery, leveraging its unique chemical properties to enhance drug efficacy and reduce side effects.

In conclusion, tert-butyl 4-(propan

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